N-[3-(azetidine-1-carbonyl)phenyl]propanamide
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Overview
Description
N-[3-(azetidine-1-carbonyl)phenyl]propanamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar structures like aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azetidine-1-carbonyl)phenyl]propanamide typically involves the formation of the azetidine ring through cycloaddition reactions. . This reaction is efficient for constructing the azetidine ring with high regio- and stereoselectivity. Additionally, metalated azetidines and C(sp3)–H functionalization are also employed in the synthesis .
Industrial Production Methods
Industrial production of azetidine derivatives, including this compound, often involves polymerization techniques. Anionic and cationic ring-opening polymerization of azetidines are common methods used to produce polyamines with various structures . These methods are scalable and can be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(azetidine-1-carbonyl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxetane derivatives from oxidation, alcohol derivatives from reduction, and various substituted azetidines from nucleophilic substitution .
Scientific Research Applications
N-[3-(azetidine-1-carbonyl)phenyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(azetidine-1-carbonyl)phenyl]propanamide involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates reactions with nucleophiles and electrophiles, leading to the formation of various products. The compound can also undergo ring-opening reactions, which are crucial for its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include aziridines, which are three-membered nitrogen-containing heterocycles, and other azetidine derivatives .
Uniqueness
N-[3-(azetidine-1-carbonyl)phenyl]propanamide is unique due to its four-membered azetidine ring, which provides a balance of stability and reactivity not found in smaller rings like aziridines. This unique structure allows for specific applications in organic synthesis, medicinal chemistry, and material science .
Properties
IUPAC Name |
N-[3-(azetidine-1-carbonyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-12(16)14-11-6-3-5-10(9-11)13(17)15-7-4-8-15/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKNADVSQFTFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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